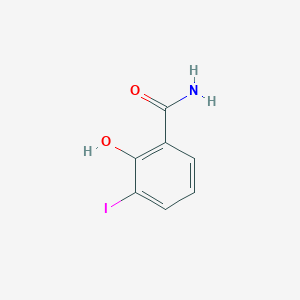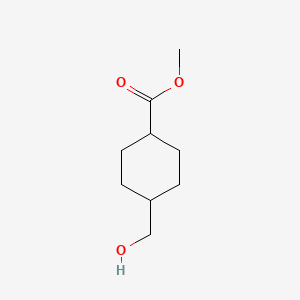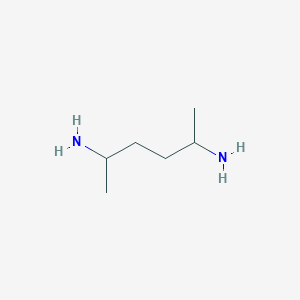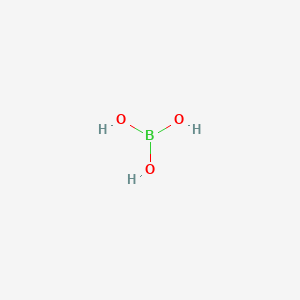
Tris(dibenzylideneacetone)platinum(0)
Overview
Description
Tris(dibenzylideneacetone)platinum(0) is an organometallic compound that features platinum in the zero oxidation state coordinated to three dibenzylideneacetone ligands. This compound is known for its versatility and reactivity, making it a valuable reagent in various chemical transformations and industrial applications .
Mechanism of Action
Target of Action
Tris(dibenzylideneacetone)platinum(0), also known as MFCD22666053, is a complex of platinum(0) with dibenzylideneacetone . It is primarily used as a catalyst in various organic reactions . The compound’s primary targets are the reactants in these reactions, facilitating their transformation into desired products .
Mode of Action
MFCD22666053 is known for its high reactivity and ability to facilitate oxidative addition reactions . It acts as a catalyst for several reactions including Suzuki cross-coupling, Heck coupling, arylation, Buchwald-Hartwig amination, and fluorination . It is often used in catalytic amounts and has been shown to be effective in promoting coupling reactions between aryl halides and boronic acids .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly those related to organic synthesis . For instance, it is used in the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles and cross-coupling of aryl halides with aryl boronic acids . It also plays a role in the synthesis of epoxides, alpha-arylation of ketones, and site-selective benzylic sp3 palladium-catalyzed direct arylation .
Result of Action
The primary result of MFCD22666053’s action is the facilitation of various organic reactions . By acting as a catalyst, it accelerates these reactions and helps achieve the desired products more efficiently . In some cases, it has been shown to reduce cell proliferation by inhibiting the activation of certain kinases .
Action Environment
The action of MFCD22666053 can be influenced by various environmental factors. For instance, the compound is typically stored under nitrogen at -20°C , suggesting that it may be sensitive to oxygen and temperature. Additionally, the efficacy of the compound as a catalyst can depend on factors such as the concentration of the reactants, the temperature and pressure of the reaction, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
It is known that the compound is used in various palladium-mediated transformations due to its high reactivity .
Cellular Effects
It inhibits several signaling pathways including activation of mitogen-activated protein kinase, Akt, Stat-3, and S6 kinase .
Molecular Mechanism
Its palladium analog has been found to inhibit N-myristoyltransferase-1, which is required for optimal activity of membrane-based signaling molecules .
Temporal Effects in Laboratory Settings
Information on the temporal effects of Tris(dibenzylideneacetone)platinum(0) in laboratory settings is currently limited. It is known that the compound should be stored under nitrogen at -20°C to maintain its stability .
Metabolic Pathways
Its palladium analog has been found to inhibit N-myristoyltransferase-1, suggesting potential involvement in lipid modification pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(dibenzylideneacetone)platinum(0) is typically synthesized by reacting platinum salts with dibenzylideneacetone ligands. The reaction is carried out under an inert atmosphere to prevent oxidation of the platinum center. The process involves the reduction of platinum(II) or platinum(IV) salts in the presence of dibenzylideneacetone, often using a reducing agent such as sodium borohydride or hydrazine .
Industrial Production Methods: Industrial production of Tris(dibenzylideneacetone)platinum(0) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by recrystallization from organic solvents such as chloroform or benzene .
Chemical Reactions Analysis
Types of Reactions: Tris(dibenzylideneacetone)platinum(0) undergoes various types of reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states, often leading to the formation of platinum(II) or platinum(IV) complexes.
Reduction: The compound can be reduced back to the zero oxidation state using appropriate reducing agents.
Substitution: The dibenzylideneacetone ligands can be displaced by other ligands, forming new platinum complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride, hydrazine, and lithium aluminum hydride are frequently used.
Substitution: Ligand exchange reactions often involve phosphines, amines, and other donor ligands.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield platinum(II) or platinum(IV) complexes, while substitution reactions result in new platinum-ligand complexes .
Scientific Research Applications
Tris(dibenzylideneacetone)platinum(0) has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Tris(dibenzylideneacetone)dipalladium(0): This compound features palladium instead of platinum and is widely used as a catalyst in organic synthesis.
Tetrakis(triphenylphosphine)palladium(0): Another palladium-based compound used in cross-coupling reactions.
Bis(dibenzylideneacetone)platinum(0): Similar to Tris(dibenzylideneacetone)platinum(0) but with two dibenzylideneacetone ligands instead of three.
Uniqueness: Tris(dibenzylideneacetone)platinum(0) is unique due to its high reactivity and versatility as a catalyst. The presence of three dibenzylideneacetone ligands provides a stable coordination environment for the platinum center, enhancing its catalytic properties and making it suitable for a wide range of applications .
Properties
CAS No. |
11072-92-7 |
|---|---|
Molecular Formula |
C51H42O3Pt |
Molecular Weight |
898.0 g/mol |
IUPAC Name |
(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one;platinum |
InChI |
InChI=1S/3C17H14O.Pt/c3*18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16;/h3*1-14H;/b3*13-11+,14-12+; |
InChI Key |
FEKYVXQHHOSKBW-XGQVLBTFSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pt] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.C1=CC=C(C=C1)C=CC(=O)C=CC2=CC=CC=C2.[Pt] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



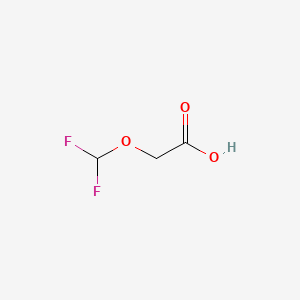
![3-(5,6-dimethyl-4-oxo-4aH-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B3417566.png)

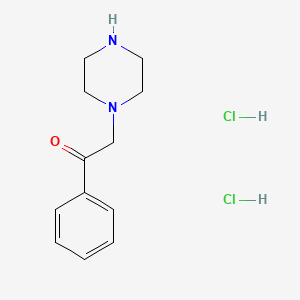


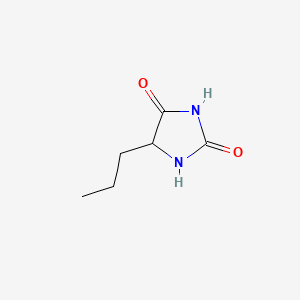
![Chlorocarbonylhydrido[4,5-bis-(di-i-propylphosphinomethyl)acridine]ruthenium(II)](/img/structure/B3417606.png)

